molecular formula C7H7F2N B1395744 2-(Difluoromethyl)-6-methylpyridine CAS No. 1029691-30-2

2-(Difluoromethyl)-6-methylpyridine

Cat. No. B1395744
M. Wt: 143.13 g/mol
InChI Key: QUEDRKKLXVSNPQ-UHFFFAOYSA-N
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Description

Difluoromethylated compounds are a class of molecules that have been the subject of significant research due to their potential applications in pharmaceuticals and agrochemicals . The difluoromethyl group (CF2H) is isosteric and isopolar to the –OH and –SH groups, acting as a lipophilic hydrogen bond donor .


Synthesis Analysis

The synthesis of difluoromethylated compounds has seen significant advances, particularly in the area of late-stage difluoromethylation . This involves the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S . Various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods, have been developed to construct these bonds .


Chemical Reactions Analysis

Difluoromethylation reactions can occur at various sites on a molecule, including C (sp2) sites, through processes such as Minisci-type radical chemistry . These reactions have been facilitated by the development of multiple difluoromethylation reagents .

Scientific Research Applications

1. Catalytic Applications in Organometallic Chemistry

2-(Difluoromethyl)-6-methylpyridine and its derivatives are utilized in the field of organometallic catalysis. These compounds, particularly when coordinated with transition metals, play a crucial role in a variety of reactions. They are involved in processes such as artificial photosynthesis, biochemical transformations, and polymerization reactions, demonstrating their versatility and importance in organic and macromolecular chemistry (Winter, Newkome, & Schubert, 2011).

2. Structural and Magnetic Properties in Nickel(II) Chemistry

Research on the use of derivatives of 2-(Difluoromethyl)-6-methylpyridine in nickel(II) chemistry has led to the isolation of novel clusters. These compounds exhibit interesting structural and magnetic properties, contributing valuable insights into the field of inorganic chemistry. The unique topologies and interaction behaviors of these clusters make them significant for understanding complex chemical systems (Escuer, Vlahopoulou, & Mautner, 2011).

3. Applications in Molecular Synthesis

2-(Difluoromethyl)-6-methylpyridine and its analogs are crucial in the synthesis of various chemical compounds. For example, they are used in the synthesis of heavily substituted 2-aminopyridines, which are important in various chemical and pharmaceutical applications. The ability to elaborate these pyridines with diverse polar substituents showcases the flexibility and utility of 2-(Difluoromethyl)-6-methylpyridine in synthetic chemistry (Teague, 2008).

4. Electrocatalytic Carboxylation

In the field of electrochemistry, 2-(Difluoromethyl)-6-methylpyridine derivatives have been used in the electrocatalytic carboxylation of certain pyridines with CO2. This process is significant for its environmentally friendly approach and high selectivity, illustrating the potential of these compounds in sustainable chemical processes (Feng, Huang, Liu, & Wang, 2010).

Safety And Hazards

The safety and hazards associated with difluoromethylated compounds can vary widely depending on the specific compound. It’s important to refer to the relevant safety data sheets for specific information .

Future Directions

Research into difluoromethylation processes and the development of difluoromethylation reagents is ongoing, with the aim of improving access to molecules of pharmaceutical relevance . Photocatalytic difluoromethylation reactions are also an area of active research .

properties

IUPAC Name

2-(difluoromethyl)-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N/c1-5-3-2-4-6(10-5)7(8)9/h2-4,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUEDRKKLXVSNPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716744
Record name 2-(Difluoromethyl)-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethyl)-6-methylpyridine

CAS RN

1029691-30-2
Record name 2-(Difluoromethyl)-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
I Katsuyama, K Funabiki, M Matsui, H Muramatsu… - …, 2008 - jglobal.jst.go.jp
A FACILE SYNTHESIS OF 2-DIFLUOROMETHYL-6-METHYLPYRIDINE-3,5-DICARBOXYLATES | Article Information | J-GLOBAL … A FACILE SYNTHESIS OF 2-DIFLUOROMETHYL-6-METHYLPYRIDINE-3,5-DICARBOXYLATES …
Number of citations: 4 jglobal.jst.go.jp
N Liu, S Cao, J Wu, L Shen, J Yu, J Zhang, H Li… - Molecular …, 2010 - Springer
Six novel monofluorinated α-lactam pseudopeptide derivatives were synthesized via Ugi reaction using gem-difluoromethylene-containing isocyanide as a key component, followed by …
Number of citations: 11 link.springer.com

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